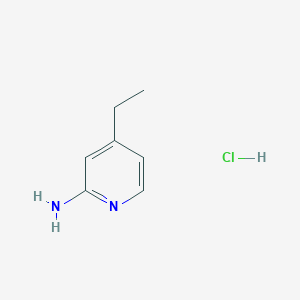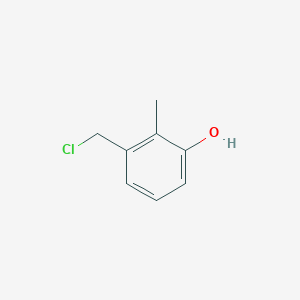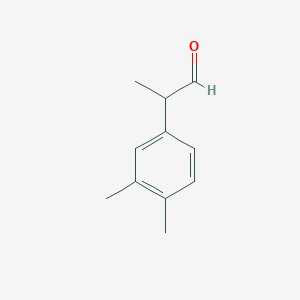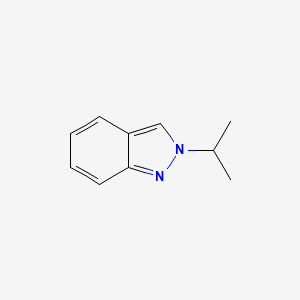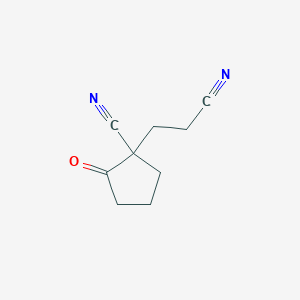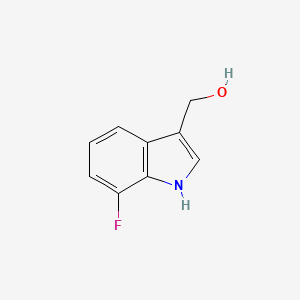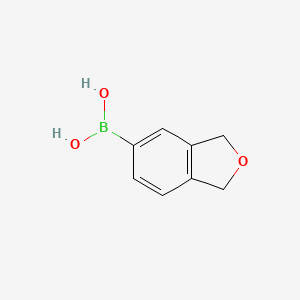
(1,3-Dihydroisobenzofuran-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dihydroisobenzofuran-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 1,3-dihydroisobenzofuran moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1,3-Dihydroisobenzofuran-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
化学反应分析
Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(1,3-Dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
相似化合物的比较
- (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- 1,3-Dihydroisobenzofuran-5-boronic Acid Pinacol Ester
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,3-dihydro-1,3-dioxo-5-isobenzofuranyl ester
Uniqueness: (1,3-Dihydroisobenzofuran-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and functional group tolerance makes it a valuable compound in synthetic organic chemistry .
属性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC 名称 |
1,3-dihydro-2-benzofuran-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2 |
InChI 键 |
JHPWSRNJPLJVJO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(COC2)C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


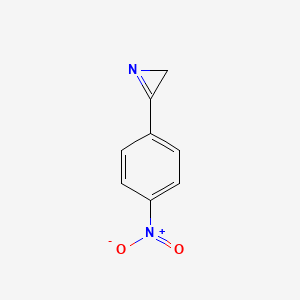
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
